molecular formula C6H3ClFNO2 B1583630 2-Chloro-3-fluoronitrobenzene CAS No. 21397-07-9

2-Chloro-3-fluoronitrobenzene

Cat. No.: B1583630
CAS No.: 21397-07-9
M. Wt: 175.54 g/mol
InChI Key: NJZSQTMICFLABM-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoronitrobenzene is an organic compound with the molecular formula C6H3ClFNO2. It is a derivative of nitrobenzene, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the use of large-scale reactors where the nitration and chlorination reactions are carefully controlled to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures to optimize the production process.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used under high temperature conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives depending on the nucleophile used.

    Reduction: The major product is 2-chloro-3-fluoroaniline.

Mechanism of Action

The primary mechanism by which 2-chloro-3-fluoronitrobenzene exerts its effects is through nucleophilic aromatic substitution. The electron-withdrawing nitro and chlorine groups activate the benzene ring, making it susceptible to nucleophilic attack. This leads to the formation of a Meisenheimer complex, which subsequently eliminates a leaving group to form the final product .

Comparison with Similar Compounds

  • 2-Chloro-4-fluoronitrobenzene
  • 2-Fluoro-3-chloronitrobenzene
  • 3-Chloro-2-fluoronitrobenzene

Uniqueness: 2-Chloro-3-fluoronitrobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain synthetic pathways and industrial applications .

Biological Activity

2-Chloro-3-fluoronitrobenzene is an aromatic nitro compound that has garnered attention due to its potential biological activities. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its biological effects, particularly its toxicity and carcinogenic potential, is crucial for evaluating its safety in industrial applications.

This compound has the following chemical structure:

  • Molecular Formula : C6_6H4_4ClFNO2_2
  • Molecular Weight : 175.55 g/mol
  • CAS Number : 347-70-6

Toxicity Studies

Research indicates that this compound exhibits significant toxicity, particularly in long-term exposure studies. A notable study involved feeding male and female mice diets containing varying concentrations of the compound over two years. The findings are summarized in Table 1.

Concentration (ppm)Male Mice SurvivalFemale Mice SurvivalHepatocellular Adenoma (%)Hepatocellular Carcinoma (%)
035/5029/5019/5015/50
10035/5034/5029/50 (P < 0.05)14/50
50017/5026/5030/50 (P < 0.05)20/50
25008/505/5034/50 (P < 0.01)35/50 (P < 0.01)

The study demonstrated a dose-dependent increase in hepatocellular tumors, indicating a clear link between exposure levels and carcinogenic outcomes (Matsumoto et al., 2006) .

The biological activity of nitro compounds like this compound often involves metabolic activation leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing oxidative stress and DNA damage, which are critical factors in carcinogenesis.

Case Studies

A case study highlighted the antibacterial activity of related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , which showed promising results against Klebsiella pneumoniae. This suggests that derivatives of the nitrobenzene family may possess significant pharmacological properties alongside their toxicological profiles (Cordeiro et al., 2020) .

Regulatory Considerations

Due to its toxicological profile, regulatory agencies have established guidelines for exposure limits to nitro compounds, including those similar to this compound. The American Conference of Governmental Industrial Hygienists has set biological exposure indices to mitigate risks associated with exposure to methaemoglobin-inducing substances .

Q & A

Q. Basic: What are the established synthetic routes for 2-chloro-3-fluoronitrobenzene?

Answer:
A common method involves the diazotization of 2-fluoro-6-nitroaniline followed by chlorination. In a representative procedure:

  • Procedure : 2-Fluoro-6-nitroaniline (0.03 mol) is diazotized with NaNO₂/HCl, then treated with CuCl to yield this compound. Post-reaction, recrystallization in methanol achieves a 52% yield (m.p. 29.5–30.5°C) .
  • Characterization : Confirmed via mass spectrometry (3:1 doublet at m/z 176, corresponding to molecular weight 175.54 g/mol) and melting point analysis .

Table 1: Key Physical Properties

PropertyValueReference
Molecular Weight175.54 g/mol
Melting Point29.5–30.5°C
Key Mass Spec Signalm/z 176 (3:1 doublet)

Q. Basic: How is purity validated for this compound in research settings?

Answer:
Purity is assessed using:

  • Chromatography : HPLC or GC-MS to detect impurities (e.g., isomers like 2-chloro-1-fluoro-4-nitrobenzene) .
  • Spectroscopy :
    • Mass Spectrometry : Molecular ion peaks (m/z 176) and isotopic patterns (Cl/F) .
    • ¹H/¹³C NMR : Absence of extraneous signals from starting materials/byproducts .
  • Recrystallization : Methanol is used to remove polar impurities, confirmed by sharp melting points .

Q. Advanced: What factors contribute to regioselectivity challenges in synthesizing this compound?

Answer:
Competing substitution pathways arise due to:

  • Electrophilic Aromatic Substitution (EAS) : Nitro groups direct incoming electrophiles to meta positions, but steric hindrance from fluorine may alter regioselectivity .
  • Halogen Exchange : During diazotization, undesired bromide-to-chloride exchange (if Br⁻ is present) can form mixed halides .
    Mitigation Strategies :
    • Use CuCl (not CuBr) to minimize bromide contamination.
    • Optimize reaction temperature (0–5°C) to suppress side reactions .

Q. Advanced: How can computational modeling aid in predicting reactivity of this compound?

Answer:
Density Functional Theory (DFT) simulations predict:

  • Electrophilic Sites : Nitro and halogen groups influence electron density distribution. For example, the fluorine atom deactivates the ring but directs substituents to specific positions .
  • Reaction Pathways : Transition state analysis for nucleophilic substitution (e.g., SNAr) at the chloro position .
    Tool Recommendations :
    • Gaussian or ORCA for DFT calculations.
    • Molecular docking studies to explore biological interactions (if applicable) .

Q. Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and vapor-resistant goggles .
  • Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    Note : No carcinogenicity data exists for this compound, but structurally similar chloronitrobenzenes are classified as potential carcinogens .

Q. Advanced: How should researchers address discrepancies in reported physicochemical data (e.g., melting points)?

Answer:
Data reliability tiers (per OECD guidelines) must be evaluated:

  • Reliable Without Restriction : Studies compliant with GLP/OECD standards (e.g., melting point in ).
  • Reliable With Restriction : Non-GLP studies with robust documentation (e.g., solubility in methanol ).
    Resolution Steps :
    • Cross-validate using multiple techniques (e.g., DSC for melting point ).
    • Replicate experiments under controlled conditions .

Q. Advanced: What mechanistic insights explain the lower synthetic yield (52%) of this compound?

Answer:
Yield limitations stem from:

  • Incomplete Diazotization : Side reactions (e.g., formation of diazo ethers) compete with chlorination .
  • Purification Losses : Recrystallization in methanol may retain impurities, reducing recovered product .
    Optimization Strategies :
    • Use excess CuCl to drive the Sandmeyer reaction to completion.
    • Explore alternative solvents (e.g., ethanol/water mixtures) for higher recovery .

Q. Basic: What are the primary applications of this compound in organic synthesis?

Answer:

  • Pharmaceutical Intermediates : Used in synthesizing fluorinated benzodiazepines or kinase inhibitors .
  • Agrochemicals : Precursor for herbicides via nitro group reduction to amines .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings at the chloro position (e.g., with aryl boronic acids) .

Q. Advanced: How does isotopic labeling (e.g., ¹⁸F) impact studies on this compound derivatives?

Answer:

  • Tracer Studies : ¹⁸F-labeled analogs enable PET imaging to track metabolic pathways .
  • Synthetic Challenges : Radiolabeling requires rapid, high-yield reactions (e.g., nucleophilic fluorination under anhydrous conditions) .

Q. Basic: What analytical techniques differentiate this compound from its isomers?

Answer:

  • NMR Spectroscopy : Distinct splitting patterns (e.g., para-substituted fluorine vs. ortho-chloro ).
  • X-ray Crystallography : Resolves spatial arrangement of substituents .
  • Retention Time (HPLC) : Compare with authentic standards of isomers (e.g., 2-chloro-5-fluoronitrobenzene ).

Properties

IUPAC Name

2-chloro-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZSQTMICFLABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175658
Record name 2-Chloro-1-fluoro-3-nitrobenzene
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Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21397-07-9
Record name 2-Chloro-1-fluoro-3-nitrobenzene
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Record name 2-Chloro-3-fluoronitrobenzene
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Record name 2-Chloro-1-fluoro-3-nitrobenzene
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Record name 2-chloro-1-fluoro-3-nitrobenzene
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Record name 2-CHLORO-3-FLUORONITROBENZENE
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Synthesis routes and methods

Procedure details

To a −78° C. solution of 3-fluoronitrobenzene (2 g, 14.2 mmol) in THF (30 mL) was added N-chlorosuccinimide (5.69 g, 42.6 mmol) in THF (20 mL), NaHMDS (1 M in THF, 28.4 mL, 28.4 mmol) was then added dropwise to maintain an internal temperature below −75° C. The resulting mixture was stirred for 30 min at −78° C. Then it was partitioned between 5% of HCl and ethyl acetate. The combined organic layer is dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (20% Ethyl acetate Hexane) gave the desired product(231 mg, 9.2%). EI-MS m/z 176.5 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
28.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
9.2%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-3-fluoronitrobenzene
2-Chloro-3-fluoronitrobenzene
2-Chloro-3-fluoronitrobenzene
2-Chloro-3-fluoronitrobenzene
2-Chloro-3-fluoronitrobenzene
2-Chloro-3-fluoronitrobenzene

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